molecular formula C16H32O2Te B14390966 Ethyl 3-(undecyltellanyl)propanoate CAS No. 88116-33-0

Ethyl 3-(undecyltellanyl)propanoate

Cat. No.: B14390966
CAS No.: 88116-33-0
M. Wt: 384.0 g/mol
InChI Key: IARZVLWXYOMSNK-UHFFFAOYSA-N
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Description

Ethyl 3-(undecyltellanyl)propanoate is an organotellurium compound characterized by a propanoate ester backbone with an undecyltellanyl substituent at the 3-position. The undecyltellanyl group consists of an 11-carbon alkyl chain bonded to a tellurium atom, which introduces unique electronic and steric properties.

Properties

CAS No.

88116-33-0

Molecular Formula

C16H32O2Te

Molecular Weight

384.0 g/mol

IUPAC Name

ethyl 3-undecyltellanylpropanoate

InChI

InChI=1S/C16H32O2Te/c1-3-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

IARZVLWXYOMSNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Te]CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(undecyltellanyl)propanoate can be synthesized through the esterification of 3-(undecyltellanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, would be essential to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(undecyltellanyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which would typically target the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the tellurium atom, where nucleophiles such as thiols or amines replace the undecyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under mild to moderate heating conditions.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Alcohols and tellurium-containing by-products.

    Substitution: Various tellurium-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(undecyltellanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of tellurium-containing compounds, which are of interest due to their unique chemical properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to the biological activity of tellurium compounds.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(undecyltellanyl)propanoate involves its interaction with biological molecules through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

The following analysis focuses on ethyl propanoate derivatives with varying substituents at the 3-position, as documented in the evidence. Key differences in molecular structure, applications, and reactivity are highlighted.

Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(undecyltellanyl)propanoate Undecyltellanyl (C₁₁H₂₃Te) Not provided Not available Hypothetical: Potential for heavy atom effects, redox activity N/A
Ethyl 3-(methylthio)propanoate Methylthio (CH₃S) C₆H₁₂O₂S 148.22 Aroma compound in pineapple pulp; contributes fruity notes
Ethyl 3-(2-furyl)propanoate 2-Furyl (C₅H₃O) C₉H₁₂O₃ 168.19 (calculated) Electron-withdrawing substituent; used in Diels-Alder reactions
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl-3-oxo (C₆H₄NO₃) C₁₁H₁₁NO₅ 237.21 (calculated) Lab chemical; stable under recommended storage conditions
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinyl heterocycle Not provided Not available Exhibits antibacterial/antifungal activity

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Ethyl 3-(2-furyl)propanoate: The furyl group’s electron-withdrawing nature enhances reactivity in cycloaddition reactions (e.g., Diels-Alder), as seen in .
  • Ethyl 3-(methylthio)propanoate: The methylthio group (CH₃S) is less polarizable than tellurium but contributes to volatile aroma profiles in food chemistry .
  • Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: The nitro and oxo groups increase polarity, likely reducing volatility compared to aliphatic analogs .

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